molecular formula C6H8ClN7O B13832532 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide

Cat. No.: B13832532
M. Wt: 232.61 g/mol
InChI Key: XSDQTOBWRPYKKA-MKZAMGNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the cyclization of N-nitroso-bis(cyanomethyl)amine, followed by acidification, nitration, and N-oxidation . The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of azides.

Scientific Research Applications

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function. The isotopically labeled nitrogen atoms allow for precise tracking and analysis of these interactions using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide stands out due to its isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This feature makes it particularly valuable for detailed molecular studies and tracing experiments .

Properties

Molecular Formula

C6H8ClN7O

Molecular Weight

232.61 g/mol

IUPAC Name

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide

InChI

InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)/i10+1,11+1,14+1

InChI Key

XSDQTOBWRPYKKA-MKZAMGNXSA-N

Isomeric SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2]

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Origin of Product

United States

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